1-Isopropyl-1H-pyrazole-3-sulfonyl chloride molecular weight and formula
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride molecular weight and formula
This technical guide details the physicochemical properties, synthesis pathways, and experimental applications of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride , a critical heterocyclic building block in medicinal chemistry.
Core Identity & Physicochemical Profile
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is an electrophilic heterocyclic reagent used primarily to introduce the 1-isopropylpyrazole-3-sulfonyl moiety into target molecules. It is a "privileged scaffold" derivative, widely utilized in the synthesis of sulfonamide-based inhibitors for kinases, GPCRs, and ion channels.
Table 1: Chemical Specification
| Property | Data |
| Chemical Name | 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride |
| CAS Number | 1354704-87-2 |
| Molecular Formula | C₆H₉ClN₂O₂S |
| Molecular Weight | 208.67 g/mol |
| Physical State | Liquid or low-melting solid (moisture sensitive) |
| SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)Cl |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Stability | Hydrolyzes rapidly in moist air to the corresponding sulfonic acid |
Part 2: Synthesis & Production Architecture
The synthesis of pyrazole sulfonyl chlorides generally follows electrophilic aromatic substitution or oxidative chlorination pathways. For the 1-isopropyl-3-isomer, regio-control is dictated by the directing effect of the pyrazole nitrogen lone pairs and existing substituents.
Mechanism: Chlorosulfonation (The Standard Route)
The most scalable industrial route involves the direct chlorosulfonation of 1-isopropyl-1H-pyrazole using excess chlorosulfonic acid (
-
Precursor Preparation: 1-isopropyl-1H-pyrazole is synthesized via the condensation of isopropylhydrazine with malonaldehyde bis(dimethylacetal) or equivalent 1,3-dicarbonyl surrogates.
-
Electrophilic Attack: Treatment with
generates the sulfonyl chloride. The position of substitution (C3 vs. C4 vs. C5) is sensitive to reaction temperature and steric hindrance.-
Note: Direct chlorosulfonation often favors the C4 position in unsubstituted pyrazoles due to electronic richness. To achieve C3 selectivity, blocked precursors or alternative oxidative methods (from C3-thiols) are often required.
-
Visualization: Synthesis & Reactivity Logic
Figure 1: General synthetic flow for pyrazole sulfonyl chlorides via chlorosulfonation.
Part 3: Experimental Protocols
Warning: Sulfonyl chlorides are corrosive and lachrymatory. All operations must be performed in a fume hood using anhydrous solvents.
Protocol A: General Sulfonamide Coupling (Schotten-Baumann Conditions)
This protocol describes the coupling of 1-isopropyl-1H-pyrazole-3-sulfonyl chloride with a primary amine (
Reagents:
-
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride (1.0 equiv)
-
Base: Pyridine (excess) or Triethylamine (
, 2.0 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
Preparation: Purge a reaction flask with nitrogen (
). Dissolve the amine substrate in anhydrous DCM (0.1 M concentration). -
Base Addition: Add
(2.0 equiv) to the amine solution. Cool the mixture to 0°C using an ice bath to control the exotherm. -
Electrophile Addition: Dissolve 1-isopropyl-1H-pyrazole-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Rationale: Slow addition prevents "double-reaction" side products and controls temperature, which minimizes hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 208.67 - 36.5).
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, dry over , and concentrate in vacuo.
Protocol B: Handling & Storage
-
Hydrolysis Risk: This compound degrades rapidly to the sulfonic acid (
) and HCl upon contact with moisture. -
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Purity Check: If the liquid/solid appears gummy or has a sharp acidic smell (HCl), it has likely hydrolyzed. Reactivate by treating the sulfonic acid with thionyl chloride (
) at reflux if necessary.
Part 4: Applications in Drug Discovery
The 1-isopropyl-1H-pyrazole-3-sulfonyl moiety serves as a bioisostere for phenyl sulfonamides, offering distinct solubility and metabolic stability profiles.
-
Kinase Inhibition: Pyrazole sulfonamides are frequent motifs in ATP-competitive inhibitors. The nitrogen-rich ring can form hydrogen bonds with the hinge region of kinase enzymes.
-
Metabolic Stability: The isopropyl group provides steric bulk that can protect the pyrazole ring from rapid metabolic oxidation, while increasing lipophilicity (
) to improve membrane permeability. -
Late-Stage Diversification: Due to its high reactivity, this sulfonyl chloride is often used in the final stages of library synthesis to diversify "core" amine scaffolds.
Visualization: Reactivity Pathway
Figure 2: Divergent reactivity pathways. The presence of base favors the productive sulfonamide pathway over hydrolysis.
References
-
PubChem. (n.d.). 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride.[3][4][5] National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. PubMed Central. Retrieved from [Link]
-
Ansari, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1354704-83-8|1-Propyl-1H-pyrazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. 1-isopropyl-1H-pyrazole-3-sulfonyl chloride 97% | CAS: 1354704-87-2 | AChemBlock [achemblock.com]
